3-Bromo-8-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is recognized for its potential applications in medicinal chemistry and material science. It is classified as a hazardous substance with multiple associated hazard statements, including toxicity through ingestion and inhalation, as well as skin and eye irritation. The compound's molecular formula is , with a molecular weight of approximately 215.02 g/mol.
The synthesis of 3-Bromo-8-fluoroimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. Common methods include:
In laboratory settings, the synthesis often employs nucleophilic aromatic substitution reactions under basic conditions to introduce the bromine and fluorine substituents. The choice of solvents and reaction conditions significantly impacts yield and purity, with tert-butanol showing advantages over methanol in some cases due to reduced side reactions .
The molecular structure of 3-Bromo-8-fluoroimidazo[1,2-a]pyridine features a fused ring system consisting of an imidazole and pyridine moiety. The presence of bromine at position 3 and fluorine at position 8 contributes to its unique chemical properties.
3-Bromo-8-fluoroimidazo[1,2-a]pyridine can participate in various chemical reactions:
Common reagents for substitution include potassium permanganate for oxidation and sodium borohydride for reduction. The products formed depend on the specific nucleophiles used in substitution reactions, leading to various derivatives with different functional groups replacing the bromine atom.
The mechanism by which 3-Bromo-8-fluoroimidazo[1,2-a]pyridine exerts its biological effects is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes. Its structural similarity to other biologically active compounds allows it to act as a bioisosteric replacement in certain pharmacological contexts, particularly in modulating GABA(A) receptor activity .
The compound is a solid at room temperature with specific melting points and solubility characteristics that vary based on solvent choice. Its physical properties make it suitable for various applications in both research and industrial settings.
3-Bromo-8-fluoroimidazo[1,2-a]pyridine is characterized by:
Relevant data on its reactivity profile can be derived from studies on similar compounds within the imidazo[1,2-a]pyridine class .
3-Bromo-8-fluoroimidazo[1,2-a]pyridine has several scientific uses:
The pharmacological versatility of imidazo[1,2-a]pyridine derivatives stems from their ability to mimic purine nucleobases and engage diverse biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions. Recent research highlights their exceptional promise in antiviral therapeutics, particularly against respiratory syncytial virus (RSV). Optimization campaigns focusing on C3 and C7 substitutions have yielded nanomolar inhibitors of viral fusion—a critical step in the RSV lifecycle. Compound 8jm (featuring a 7-chloroimidazo[1,2-a]pyridine core with a specific alkenyl side chain) demonstrated extraordinary potency (IC50 = 3 nM), surpassing the benchmark inhibitor BMS-433771 (EC50 = 24 nM) while exhibiting reduced microsomal clearance and negligible CYP inhibition [4]. This represents a >8-fold potency enhancement attributable to strategic core modification. Beyond virology, these derivatives show significant activity against neurodegenerative targets. Molecular hybridization strategies incorporating biphenyl or adamantyl moieties yielded potent cholinesterase inhibitors, with compound 2h (biphenyl-linked) exhibiting acetylcholinesterase (AChE) inhibition (IC50 = 79 µM) and 2j (3,4-dichlorophenyl-linked) showing butyrylcholinesterase (BChE) selectivity (IC50 = 65 µM) through peripheral anionic site binding [6].
Halogen atoms serve as critical structural modulators in imidazo[1,2-a]pyridine optimization, influencing both molecular interactions and drug-like properties:
Bromine (C3 Position): Primarily functions as a synthetic handle for metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig). The C–Br bond in 3-bromo derivatives undergoes efficient palladium-catalyzed transformations, enabling rapid diversification for SAR exploration. In RSV inhibitors, C3 bromination followed by Sonogashira coupling with alkynes generated side-chain-optimized derivatives like 8j (EC50 = 7 nM) [4]. Bromine’s steric bulk and moderate electron-withdrawing effects also perturb the electron density of the imidazo[1,2-a]pyridine ring, potentially enhancing π-stacking with aromatic residues in target proteins.
Fluorine (C8 Position): Serves as a bioisostere for hydrogen or oxygen while imparting distinct physicochemical advantages. Fluorine substitution reduces basicity (pKa shift ≈ -1 unit) and increases lipophilicity (π ≈ +0.14), enhancing membrane permeability. Crucially, 8-fluoro mimics the hydrogen-bond accepting capability of imidazo[1,2-a]pyrimidine—a key feature in GABAA receptor modulators—while improving metabolic stability by blocking oxidative hotspots [7]. The strong C–F dipole (bond dipole ≈ 1.41 D) also influences binding orientation through dipole-dipole interactions with carbonyl groups in target proteins.
Table 2: Electronic and Steric Effects of Halogen Substituents
Halogen Position | Electrostatic Potential Shift | Lipophilicity (Δlog P) | Primary Biological Role | Key Synthetic Utility |
---|---|---|---|---|
C3-Bromine | Electron-withdrawing (-I, +R) | +0.88 | • π-Stacking enhancement• Hydrophobic pocket filling | • Cross-coupling handle• Electrophilic bromination sites |
C8-Fluorine | Strong -I effect | +0.14 | • Bioisosteric replacement• Metabolic blockade• pKa modulation | • Directed metalation• Nucleophilic substitution resistance |
3-Bromo-8-fluoroimidazo[1,2-a]pyridine (CAS 628691-73-6) integrates strategic halogenation to create a multifunctional building block for drug discovery. Its molecular formula (C7H4BrFN2) and weight (215.02 g/mol) reflect a compact, fragment-like structure amenable to iterative optimization [1] [2]. Key attributes driving its utility include:
Synthetic Versatility: The C3 bromine serves as a pivot for structural diversification via cross-coupling, enabling efficient synthesis of analogs like the potent RSV inhibitor 8j (derived from C3-alkynylation). This reactivity is evidenced in the synthesis pathway: bromination of ethyl imidazo[1,2-a]pyridine-2-carboxylate followed by chlorination and alkylation yields the 3-bromo intermediate for subsequent coupling [4]. Commercial availability across multiple suppliers (e.g., Fluorochem, Apollo Scientific, TRC) in quantities from 100mg to 5g supports rapid analog exploration [2] [3].
Targeted Bioactivity: Molecular docking indicates the 8-fluoro substituent enhances hydrophobic contact within the RSV F protein pocket near residues LYS191/Val192. Meanwhile, the bromine atom orients toward solvent-exposed regions around Asp194/Leu195, minimizing steric clashes while enabling further derivatization [4] [7]. This positioning explains why 8-fluoro-7-substituted analogs (e.g., 8e, 8f, 8j) achieve 3-5× greater potency than non-halogenated counterparts.
Property Optimization: Experimental and predicted physicochemical parameters indicate drug-like characteristics: density ≈1.80 g/cm³, pKa ≈1.27, and moderate lipophilicity (calculated log P ≈2.1). These properties align with Lipinski/VEBER guidelines for oral bioavailability. Proper storage at 2–8°C ensures stability, with handling requiring standard precautions (GHS07: Harmful/Irritant) [1] [2].
Table 3: Commercial Availability and Physicochemical Profile
Supplier | Catalog Number | Purity | Pack Sizes | Price Range (GBP/USD) | Storage Conditions |
---|---|---|---|---|---|
Fluorochem | F319560 | 95% | 100mg–5g | £64–£1152 | Ambient (solid) |
Apollo Scientific | APO455838553 | Unspecified | Unspecified | Unspecified | 2–8°C |
TRC | B961675 | Unspecified | 100mg | $240 | Unspecified |
ChemScene | CS-0038788 | Unspecified | 100mg | $108 | Unspecified |
The compound’s significance is further evidenced by its role as a precursor to ethyl 3-amino-8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS 1518219-90-3)—an advanced intermediate for carboxylate-functionalized analogs [5]. This synthetic flexibility, combined with targeted bioactivity, positions 3-bromo-8-fluoroimidazo[1,2-a]pyridine as a critical starting point for developing novel antiviral and CNS therapeutics. Future optimization should explore C3-derivatization while leveraging fluorine’s bioisosteric properties to refine target affinity and pharmacokinetic profiles.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: